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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical and clinical development
of Prostate-Specific Membrane Antigen (PSMA)-targeting Tri-specific T-cell Activating
Constructs (TriTACs), with a focus on the lead molecule HPN424. The information compiled
includes key quantitative data, detailed experimental protocols for characterization, and visual
representations of the mechanism of action and experimental workflows.

Introduction to PSMA-Targeting TriTACs

PSMA is a well-validated therapeutic target highly expressed on the surface of prostate cancer
cells. TriTACs are engineered proteins designed to redirect a patient's own T-cells to recognize
and eliminate tumor cells expressing a specific antigen, in this case, PSMA. The TriTAC
platform, developed by Harpoon Therapeutics, features a small, stable, and soluble protein with
three binding domains:

e An anti-tumor antigen domain that binds to PSMA on cancer cells.

e An anti-CD3 domain that engages T-cells.
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e An anti-human serum albumin (HSA) domain that extends the molecule's half-life in

circulation.

HPN424 was the first PSMA-targeting TriTAC to enter clinical development for the treatment of
metastatic castration-resistant prostate cancer (MCRPC).[1][2] Although its development was
discontinued due to modest clinical activity and tolerability issues, the preclinical data and the
clinical trial methodology provide valuable insights for the development of next-generation T-
cell engagers.[3]

Mechanism of Action

The primary mechanism of action of a PSMA-targeting TriTAC, such as HPN424, involves the
formation of an immunological synapse between a T-cell and a PSMA-expressing tumor cell.
This bridging action leads to T-cell activation, proliferation, and subsequent cytotoxic killing of
the cancer cell, independent of the T-cell's natural specificity.
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Mechanism of action of a PSMA-targeting TriTAC.
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Preclinical Data Summary for HPN424

The following tables summarize the key quantitative preclinical data for HPN424,

demonstrating its binding affinity and in vitro potency.

Table 1: Binding Affinity of HPN424

Target Species Method KD (nM) Reference
Biolayer
PSMA Human 0.55 [4]
Interferometry
Biolayer
CD3e Human 12 [4]
Interferometry
Cynomolgus Biolayer
CD3¢ Y J Y 10 [4]
Monkey Interferometry
Albumin Human Not Specified Not Specified [1]
) Cynomolgus - -
Albumin Not Specified Not Specified [1]
Monkey
Table 2: In Vitro Potency of HPN424
Target Cell
Assay . Effector Cells EC50 Reference
Line
T-cell Directed Resting Human ) o
LNCaP (PSMA+) Single-digit pM [1]

Cytotoxicity

T-cells

T-cell Directed

Cytotoxicity

PSMA-
expressing
mMCRPC PDX-Os

Healthy Donor T-
cells

Dose-dependent
increase in LDH

release

[3]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below. These

protocols are based on published studies and can be adapted for the evaluation of other T-cell
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engaging constructs.

Protocol 1: Determination of Binding Affinity using
Biolayer Interferometry (BLI)

This protocol outlines the steps to measure the binding kinetics and affinity of a PSMA-
targeting TriTAC to its respective targets.

Biolayer Interferometry Workflow

Sensor Hydration Ligand Immobilization Baseline Establishment Association Dissociation Data Analysis
(e.g.. Streptavidin sensors in buffer) (Biotinylated PSMA or CD3) (Sensors in buffer) (Sensors in TrTAC solution) (Sensors in buffer) (Curve fitting to determine K_D)

Click to download full resolution via product page

Workflow for Biolayer Interferometry.

Materials:

e BLI instrument (e.g., Octet system)

o Streptavidin (SA) biosensors

 Biotinylated recombinant human PSMA

 Biotinylated recombinant human CD3¢

o PSMA-targeting TriTAC

 Kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
e 96-well microplate

Procedure:

e Sensor Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.
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e Ligand Loading: Immobilize biotinylated PSMA or CD3¢ onto the SA biosensors to a desired
signal level.

o Baseline: Establish a stable baseline by dipping the biosensors into wells containing kinetics
buffer for 60-120 seconds.

» Association: Move the biosensors to wells containing a serial dilution of the PSMA-targeting
TriTAC in kinetics buffer and record the association for 300-600 seconds.

o Dissociation: Transfer the biosensors back to the baseline wells (kinetics buffer only) and
record the dissociation for 600-1200 seconds.

» Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to
determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation
constant (KD).

Protocol 2: T-cell Dependent Cellular Cytotoxicity
(TDCC) Assay

This protocol measures the ability of a PSMA-targeting TriTAC to induce T-cell-mediated killing
of PSMA-expressing target cells using a lactate dehydrogenase (LDH) release assay.

T-cell Dependent Cellular Cytotoxicity Assay Workflow
Q’Gmwe B . iﬂg[g‘gc)—b@ncubale for48-72 nuuv;)—»[cauea supemavanD—»[Aun LDH Reaction MlxmveHMeasuve Absorbance at 490 nmj—»[calcu\axe % Cyromx\mw)—b@
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Workflow for TDCC Assay.
Materials:

o PSMA-positive target cells (e.g., LNCaP)

o Human peripheral blood mononuclear cells (PBMCs) or purified T-cells (effector cells)
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» PSMA-targeting TriTAC

e Cell culture medium

o LDH cytotoxicity detection kit

o 96-well cell culture plate

o Plate reader

Procedure:

e Cell Preparation:

o Plate target cells (e.g., 1 x 104 cells/well) in a 96-well plate and allow them to adhere
overnight.

o Isolate effector cells from healthy donor blood.

e Co-culture:

o Add effector cells to the wells containing target cells at a desired effector-to-target (E:T)
ratio (e.g., 10:1).

o Add serial dilutions of the PSMA-targeting TriTAC to the co-culture.

o Include control wells: target cells only (spontaneous LDH release), target cells with lysis
solution (maximum LDH release), and effector cells only.

 Incubation: Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.

o Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

o LDH Reaction: Add the LDH reaction mixture to the supernatant according to the kit
manufacturer's instructions and incubate for 30 minutes at room temperature, protected from
light.

o Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
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o Calculation: Calculate the percentage of specific cytotoxicity using the following formula:

o % Cytotoxicity = 100 x [(Experimental Release - Spontaneous Release) / (Maximum
Release - Spontaneous Release)]

o Data Analysis: Plot the % cytotoxicity against the TriTAC concentration and determine the
EC50 value.

Protocol 3: T-cell Activation Assay by Flow Cytometry

This protocol describes the measurement of T-cell activation markers (CD69 and CD25) by flow
cytometry following co-culture with target cells and a PSMA-targeting TriTAC.

T-cell Activation Assay Workflow

Co-culture Target and Effector Stain Cells with Fluorescently Gate on T-cell Populations
o W“Qh s Incubate for 24-48 hours Labeled Antibodies Acquire Data on a Flow Cytometer e Marker'éx .
(anti-CD3, -CD4, -CD8, -CD69, -CD25) yz P

Click to download full resolution via product page

Workflow for T-cell Activation Assay.

Materials:

 PSMA-positive target cells

e Human PBMCs or purified T-cells

o PSMA-targeting TriTAC

o Fluorescently labeled antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
e FACS buffer (e.g., PBS with 2% FBS)

e Flow cytometer

Procedure:

© 2026 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b155214/docs?utm_src=pdf-body#application-notes-and-protocols-clinical-development-of-psma-targeting-tritacs
https://www.benchchem.com/product/b155214/docs?utm_src=pdf-body#application-notes-and-protocols-clinical-development-of-psma-targeting-tritacs
https://www.benchchem.com/product/b155214/docs?utm_src=pdf-body-img#application-notes-and-protocols-clinical-development-of-psma-targeting-tritacs
https://www.benchchem.com/product/b155214/docs?utm_src=pdf-body#application-notes-and-protocols-clinical-development-of-psma-targeting-tritacs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155214?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Co-culture: Set up a co-culture of target and effector cells with varying concentrations of the
PSMA-targeting TriTAC as described in the TDCC assay protocol.

 Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
e Cell Staining:
o Harvest the cells and wash them with FACS buffer.

o Incubate the cells with a cocktail of fluorescently labeled antibodies against T-cell surface
markers (CD3, CD4, CD8) and activation markers (CD69 for early activation, CD25 for
later activation) for 30 minutes on ice in the dark.

o Wash the cells to remove unbound antibodies.

o Flow Cytometry: Acquire data on a flow cytometer.

o Data Analysis:
o Gate on the lymphocyte population based on forward and side scatter.
o Identify CD4+ and CD8+ T-cell populations.

o Quantify the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell
gates.

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft
Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a PSMA-
targeting TriTAC in a mouse xenograft model of prostate cancer.

Materials:
¢ Immunodeficient mice (e.g., NSG mice)

 PSMA-positive human prostate cancer cells (e.g., LNCaP)
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Human PBMCs

PSMA-targeting TriTAC

Vehicle control

Calipers for tumor measurement
Procedure:

e Tumor Implantation: Subcutaneously implant PSMA-positive tumor cells into the flank of the
mice.

e Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm3).

o Cell Engraftment: Intravenously or intraperitoneally inject human PBMCs to establish a
human immune system.

e Treatment:
o Randomize mice into treatment and control groups.

o Administer the PSMA-targeting TriTAC (e.g., via intravenous injection) at a specified dose
and schedule.

o Administer vehicle control to the control group.

e Monitoring:
o Measure tumor volume with calipers regularly (e.g., twice a week).
o Monitor animal body weight and overall health.

o Endpoint: Continue treatment and monitoring until tumors in the control group reach a
predetermined endpoint size, or as per ethical guidelines.

o Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth
inhibition.
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Clinical Development of HPN424

HPN424 was evaluated in a Phase 1/2a clinical trial (NCT03577028) in patients with mCRPC.
[2] The study was a dose-escalation and expansion trial to assess the safety, tolerability,
pharmacokinetics, and preliminary antitumor activity of HPN424.[2]

Table 3: Summary of HPN424 Phase 1/2a Clinical Trial

Parameter Details Reference

Metastatic Castration-

Indication Resistant Prostate Cancer [2]
(mCRPC)

Phase 1/2a [2]

Trial Identifier NCT03577028 [2]

Weekly intravenous infusion,
Dosing dose escalation from 1.3 to [5]
300 ng/kg

- Generally well-tolerated at
lower doses.- Evidence of T-
cell activation and target
engagement.- Signs of clinical
Key Findings activity including PSA declines [2]
and one confirmed patrtial
response.- Dose-limiting
toxicities observed at higher

doses.

Status Discontinued [3]

Interim data presented at ASCO 2021 from 89 patients showed that HPN424 was active and
generally well-tolerated. Antitumor activity included a confirmed partial response, PSA declines,
and reductions in circulating tumor cells (CTCs).[5] However, the development of HPN424 was
ultimately discontinued due to a challenging tolerability profile at higher doses and modest
overall clinical activity.[3]
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Conclusion

The development of the PSMA-targeting TriTAC HPN424 provides a valuable case study in the
advancement of T-cell engager therapies for solid tumors. The preclinical data demonstrated
potent and specific activity, highlighting the promise of the TriTAC platform. While the clinical
translation of HPN424 faced challenges, the methodologies and insights gained from its
development are crucial for informing the design and execution of future studies with next-
generation T-cell engagers. The detailed protocols provided herein serve as a practical guide
for researchers in the field to characterize and evaluate novel immunotherapeutic candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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